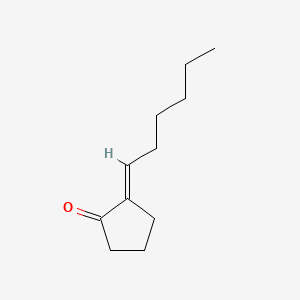
Cyclopentanone, 2-hexylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 2-hexylidene- is an organic compound with the molecular formula C11H18O. It features a cyclopentanone ring with a hexylidene side chain, making it a valuable substrate in organic synthesis and materials chemistry . This compound is known for its fruity fragrance and high flammability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Cyclopentanone, 2-hexylidene- involves the reaction of cyclopentanone with n-heptaldehyde in the presence of a sodium hydroxide catalyst. The reaction is carried out at temperatures ranging from 50 to 80°C for 8 to 10 hours. A phase transfer catalyst, such as beta-cyclodextrin, is used to increase the reaction rate and promote mixed-aldol condensation . After the reaction, the mixture is washed and dried to obtain the final product.
Industrial Production Methods
In industrial settings, the preparation of Cyclopentanone, 2-hexylidene- follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. The use of continuous reactors and advanced purification techniques ensures the production of high-purity Cyclopentanone, 2-hexylidene-.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-hexylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the hexylidene side chain can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cyclopentanone, 2-hexylidene- has extensive applications in scientific research:
Biology: This compound exhibits antibacterial properties against multiple bacterial strains.
Medicine: It is used in the synthesis of pharmaceutical analogues and naturally occurring prostaglandins.
Industry: Cyclopentanone, 2-hexylidene- is utilized in the fragrance industry due to its fruity aroma.
Mechanism of Action
The mechanism by which Cyclopentanone, 2-hexylidene- exerts its effects involves its role as a chiral auxiliary in chemical reactions. It facilitates the formation of chiral centers in molecules, which is crucial for asymmetric catalysis . Additionally, its antibacterial properties are attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler ketone with a cyclopentanone ring but without the hexylidene side chain.
Cyclopentenone: An enone with a similar ring structure but different functional groups.
2-Heptylidene-cyclopentanone: Similar to Cyclopentanone, 2-hexylidene-, but with a heptylidene side chain.
Uniqueness
Cyclopentanone, 2-hexylidene- is unique due to its specific structure, which combines a cyclopentanone ring with a hexylidene side chain. This unique structure makes it a valuable substrate for studying ring-opening polymerization reactions and synthesizing chiral ligands .
Properties
CAS No. |
103517-11-9 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2E)-2-hexylidenecyclopentan-1-one |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h7H,2-6,8-9H2,1H3/b10-7+ |
InChI Key |
WZPGQHVPSKTELT-JXMROGBWSA-N |
Isomeric SMILES |
CCCCC/C=C/1\CCCC1=O |
Canonical SMILES |
CCCCCC=C1CCCC1=O |
density |
0.907-0.914 |
physical_description |
Pale yellowish oily liquid; powerful warm-floral and green-fruity odour with spicy herbaceous undertones |
solubility |
insoluble in water; soluble in oils Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12322627.png)
![[3-Acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B12322628.png)
![(E)-3-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12322633.png)
![8,19-Dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B12322638.png)
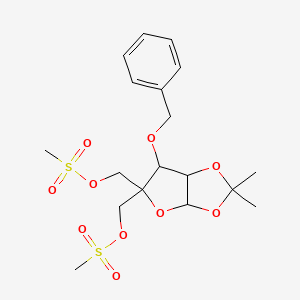
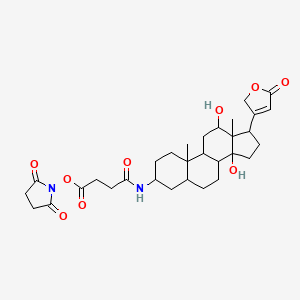
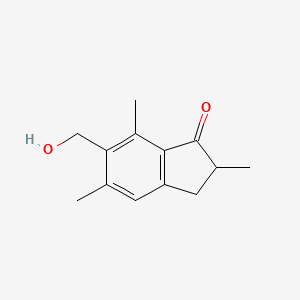
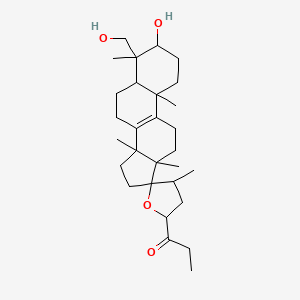
![1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)-](/img/structure/B12322670.png)
![5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one](/img/structure/B12322673.png)
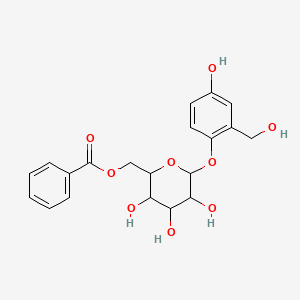
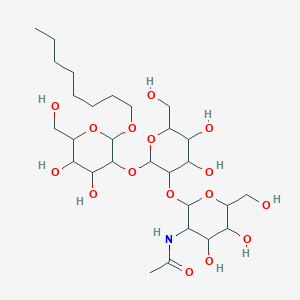
![4,5,11,12-Tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one](/img/structure/B12322693.png)
![18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride](/img/structure/B12322699.png)
